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Compound of Interest

Compound Name: 1-Bromo-2,6-difluorobenzene

Cat. No.: B153491 Get Quote

An In-depth Technical Guide to 1-Bromo-2,6-difluorobenzene: A Core Building Block in

Modern Synthesis

Introduction
1-Bromo-2,6-difluorobenzene is a halogenated aromatic compound that has emerged as a

critical building block in various fields of chemical synthesis, most notably in drug discovery and

materials science. Its unique structural arrangement, featuring a bromine atom flanked by two

fluorine atoms, imparts a distinct reactivity profile that synthetic chemists can strategically

exploit. The strong electron-withdrawing nature of the ortho-fluorine substituents significantly

influences the electronic properties of the benzene ring and the reactivity of the carbon-

bromine bond, making it a versatile substrate for a multitude of chemical transformations.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug

development professionals. It provides an in-depth exploration of the physicochemical

properties, synthesis, analytical characterization, key applications, and safe handling protocols

for 1-Bromo-2,6-difluorobenzene. The insights herein are intended to empower scientists to

leverage the full potential of this valuable synthetic intermediate in their research and

development endeavors.

Physicochemical Properties and Structural Analysis
The utility of 1-Bromo-2,6-difluorobenzene in synthetic chemistry is intrinsically linked to its

physical and chemical properties. A thorough understanding of these characteristics is

paramount for its effective use in experimental design.
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Key Physicochemical Data
Property Value Reference(s)

Molecular Weight 192.99 g/mol [1][2]

CAS Number 64248-56-2 [1][3]

Molecular Formula C₆H₃BrF₂ [1][2]

Appearance Colorless to light yellow liquid [1][3][4]

Density 1.71 g/mL at 25 °C [1][3]

Boiling Point 61 °C at 35 mmHg [1][3]

Melting Point 20 °C [1]

Refractive Index n20/D 1.51 [3]

Flash Point 53 °C (127.4 °F) - closed cup [1][5]

Structural Insights and Reactivity
The 1-bromo-2,6-difluoro substitution pattern is central to the compound's reactivity. The two

ortho-fluorine atoms are powerful electron-withdrawing groups, which polarize the C-Br bond

and make the ipso-carbon more electrophilic. This electronic effect facilitates reactions where

the bromine atom acts as a leaving group, such as in nucleophilic aromatic substitution and

various metal-catalyzed cross-coupling reactions. Furthermore, the steric hindrance provided

by the ortho-fluorines can influence the regioselectivity of certain reactions and the

conformational preferences of derivative molecules, a feature often exploited in catalyst and

drug design.

Synthesis and Purification
While several methods for the synthesis of fluorinated aromatic compounds exist, a common

and illustrative approach for preparing compounds like 1-Bromo-2,6-difluorobenzene involves

a modification of the Schiemann reaction. This pathway typically starts from a corresponding

aniline derivative.
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Illustrative Synthetic Protocol: Modified Schiemann
Reaction
This protocol provides a generalized methodology for the synthesis of aryl fluorides from

arylamines, which is a foundational concept for producing structures like 1-bromo-2,6-
difluorobenzene.

Diazotization of the Amine:

The starting aniline (e.g., 2-bromo-6-fluoroaniline, for a related structure) is dissolved in a

suitable aqueous acid, such as hydrochloric acid.

The solution is cooled to a temperature between -5 °C and 0 °C using an ice-salt bath.

A chilled aqueous solution of sodium nitrite (NaNO₂) is added dropwise while vigorously

stirring. This process converts the primary amine into a diazonium salt. The temperature

must be strictly controlled to prevent the decomposition of the unstable diazonium salt.

Formation of the Hexafluorophosphate Salt:

An aqueous solution of hexafluorophosphoric acid (HPF₆) is added to the diazonium salt

solution.

This causes the precipitation of the more stable diazonium hexafluorophosphate salt. The

precipitate is collected by filtration and washed with cold water and ether to remove

impurities.

Thermal Decomposition (Fluorination):

The dried diazonium hexafluorophosphate salt is carefully heated in a suitable high-boiling

point, non-coordinating solvent.

Upon heating, the salt decomposes, releasing nitrogen gas and forming the desired aryl

fluoride through the introduction of a fluorine atom onto the aromatic ring.

Purification:
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The reaction mixture is cooled, and the product is isolated, often via steam distillation or

solvent extraction.[6]

Final purification is typically achieved by fractional distillation under reduced pressure to

yield the high-purity 1-Bromo-2,6-difluorobenzene.

Synthesis Workflow Diagram
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General Synthesis Workflow

Starting Material
(e.g., Substituted Aniline)

Step 1: Diazotization
(NaNO₂, HCl, 0°C)

Intermediate
(Diazonium Salt)

Step 2: Salt Formation
(e.g., HPF₆)

Intermediate
(Diazonium Hexafluorophosphate)

Step 3: Thermal Decomposition
(Heating)

Crude Product

Step 4: Purification
(Distillation / Chromatography)

Final Product
(1-Bromo-2,6-difluorobenzene)

Click to download full resolution via product page

Caption: General workflow for aryl fluoride synthesis via a modified Schiemann reaction.
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Spectroscopic and Analytical Characterization
Confirming the identity and purity of 1-Bromo-2,6-difluorobenzene is essential. Standard

analytical techniques provide a detailed fingerprint of the molecule.

Technique Expected Signature

¹H NMR

The proton NMR spectrum is relatively simple,

showing multiplets in the aromatic region

(approx. 6.8-7.4 ppm) corresponding to the

three protons on the benzene ring. Coupling

with the adjacent fluorine atoms will be

observed.

¹³C NMR

The carbon spectrum will display distinct signals

for the six aromatic carbons. The carbons

bonded to fluorine will show large one-bond C-F

coupling constants, and the carbon bonded to

bromine will also be clearly identifiable.

¹⁹F NMR

The fluorine NMR spectrum provides a clear

signal for the chemically equivalent fluorine

atoms, with coupling to the adjacent aromatic

protons.[2]

IR Spectroscopy

The infrared spectrum will exhibit characteristic

absorption bands for C-F stretching (typically in

the 1200-1300 cm⁻¹ region) and C-Br stretching

(lower frequency), as well as C-H and C=C

stretching of the aromatic ring.[2]

Mass Spectrometry

The mass spectrum will show a characteristic

isotopic pattern for the molecular ion peak due

to the presence of the bromine atom (⁷⁹Br and

⁸¹Br isotopes in an approximate 1:1 ratio).

Protocol: Purity Assessment by Gas Chromatography-
Mass Spectrometry (GC-MS)
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Sample Preparation: Prepare a dilute solution of 1-Bromo-2,6-difluorobenzene (e.g., 1

mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC Instrument Setup:

Column: Use a standard non-polar capillary column (e.g., DB-5ms or equivalent).

Injector: Set the injector temperature to 250 °C with a split ratio (e.g., 50:1) to prevent

column overloading.

Oven Program: Begin with an initial oven temperature of 50 °C, hold for 2 minutes, then

ramp at a rate of 10 °C/min to a final temperature of 280 °C.

Carrier Gas: Use helium at a constant flow rate of 1 mL/min.

MS Instrument Setup:

Ion Source: Use electron ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 400.

Analysis: Inject 1 µL of the prepared sample. The resulting chromatogram will show a

primary peak corresponding to 1-Bromo-2,6-difluorobenzene. Purity can be calculated by

integrating the peak area and comparing it to any impurity peaks. The mass spectrum of the

main peak should match the expected fragmentation pattern and isotopic distribution.

Core Applications in Research and Development
1-Bromo-2,6-difluorobenzene is a highly valued intermediate due to its utility in constructing

complex molecular architectures.

Medicinal Chemistry and Drug Discovery
The incorporation of a difluorophenyl moiety is a widely used strategy in modern drug design.

Fluorine atoms can enhance several critical properties of a drug candidate, including:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to

metabolic cleavage by cytochrome P450 enzymes, which can prolong the drug's half-life.[7]
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[8]

Binding Affinity: Fluorine can engage in favorable interactions (e.g., hydrogen bonds, dipole-

dipole) with protein targets, potentially increasing the drug's potency.[9]

Lipophilicity and Bioavailability: Strategic fluorination can modulate a molecule's lipophilicity,

which is crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.[8]

[9]

1-Bromo-2,6-difluorobenzene is an ideal precursor for introducing this valuable motif via

metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Buchwald-Hartwig, and

Stille couplings.[8][9]

Application in Cross-Coupling Reactions

Role in Synthetic Chemistry

1-Bromo-2,6-difluorobenzene

Cross-Coupling Reaction
(Suzuki, Buchwald-Hartwig, etc.)

Coupling Partner
(e.g., Boronic Acid, Amine, Alkyne)

Metal Catalyst
(e.g., Palladium, Copper)

  catalyzes

Complex Molecule
(Pharmaceutical, Agrochemical, Material)

Click to download full resolution via product page

Caption: Use of 1-Bromo-2,6-difluorobenzene in metal-catalyzed cross-coupling reactions.

Other Applications
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Materials Science: It has been used in the synthesis of specialized organoboron compounds

like tris(fluorophenyl)boranes, which have applications in frustrated Lewis pair chemistry and

as components of organic light-emitting diodes (OLEDs).[3][10]

Agrochemicals: The difluorophenyl group is also a feature in some modern pesticides and

herbicides, where it can enhance biological activity and environmental stability.[7]

Safety, Handling, and Storage
Due to its hazardous properties, strict adherence to safety protocols is mandatory when

working with 1-Bromo-2,6-difluorobenzene.

Hazard Identification
Hazard Class GHS Code Description

Flammable Liquid H226 Flammable liquid and vapor

Skin Irritation H315 Causes skin irritation

Eye Irritation H319 Causes serious eye irritation

Specific Target Organ Toxicity H335 May cause respiratory irritation

Data sourced from multiple references.[2][4]

Safe Handling and Personal Protective Equipment (PPE)
Ventilation: Always handle this chemical inside a certified chemical fume hood to avoid

inhalation of vapors.[5][11]

Personal Protective Equipment:

Eye Protection: Wear chemical splash goggles and a face shield.[5][11]

Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Always inspect

gloves for integrity before use and dispose of them properly after handling.[5][11]

Body Protection: Wear a flame-retardant laboratory coat and closed-toe shoes. For larger

quantities, an impervious apron is recommended.[5]
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Ignition Sources: Keep away from open flames, sparks, and hot surfaces. Use spark-proof

tools and ground all equipment when transferring large quantities.[5][11]

Safe Handling Workflow

Safe Handling Workflow

Preparation
(Review SDS, Don PPE,

Verify Fume Hood Operation) Handling
(Transfer chemical,

Keep container closed)

Emergency Response
(Know location of eyewash,

safety shower, spill kit)

Storage
(Cool, dry, ventilated area,

Away from ignition sources)

Waste Disposal
(Follow institutional protocols,

Use approved containers)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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